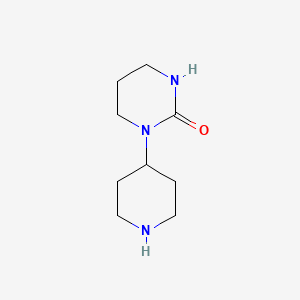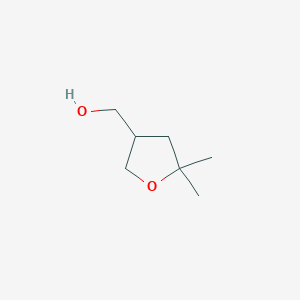
(5,5-Dimethyltetrahydrofuran-3-yl)methanol
描述
“(5,5-Dimethyltetrahydrofuran-3-yl)methanol”, also known as DMTHF, is a colorless, water-soluble liquid1. It is a specialty chemical with a molecular formula of C7H14O2 and a molecular weight of 130.18 g/mol1.
Synthesis Analysis
The synthesis of “(5,5-Dimethyltetrahydrofuran-3-yl)methanol” from 1,3-Propanediol, 2-(2-methyl-2-propen-1-yl)- has been reported2. However, detailed information about the synthesis process is not readily available in the search results.
Molecular Structure Analysis
The molecular structure of “(5,5-Dimethyltetrahydrofuran-3-yl)methanol” consists of seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms1. Unfortunately, more detailed information about the molecular structure is not available in the search results.
Chemical Reactions Analysis
Specific information about the chemical reactions involving “(5,5-Dimethyltetrahydrofuran-3-yl)methanol” is not available in the search results. However, methanol, a related compound, is known to undergo various reactions such as steam reforming3.Physical And Chemical Properties Analysis
“(5,5-Dimethyltetrahydrofuran-3-yl)methanol” is a colorless, water-soluble liquid1. Its molecular formula is C7H14O2 and it has a molecular weight of 130.18 g/mol1. More detailed physical and chemical properties are not available in the search results.科学研究应用
1. Heterogeneous Catalysis in Condensation Reactions
The compound has been investigated in the context of heterogeneous catalysis, specifically in the acid-catalyzed condensation of glycerol with various aldehydes and ketones. This process yields mixtures of cyclic acetals, including [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, which are of interest as potential novel platform chemicals and precursors for 1,3-propanediol derivatives. The research focused on promoting the formation of [1,3]dioxan-5-ols and suppressing the formation of [1,3]dioxolan-4-yl-methanols, examining various solid acids as heterogeneous catalysts for glycerol conversion (Deutsch, Martin, & Lieske, 2007).
2. Phototransformations in Organic Chemistry
The compound's derivatives have been studied in the field of organic photochemistry. Specifically, the phototransformations of related compounds like 2,2-dimethyltetrahydropyran-4-one in methanol, either in the presence or absence of titanium tetrachloride, have been observed. This research sheds light on the formation of specific stereoisomeric compounds and their potential applications in organic synthesis (Serebryakov, Nalbandyan, & Vartanyan, 1986).
3. Synthesis of Substituted Oxadiazoles and Their Epimers
The synthesis of substituted oxadiazoles and their epimers using derivatives of tetrahydrofuran-methanol has been explored. This involves specific intramolecular reactions and subsequent cyclization processes. The findings contribute to the understanding of the synthesis pathways and the potential for creating various bioactive molecules (Wu et al., 2000).
4. Role in Methanol Production and Applications
Though not directly about (5,5-Dimethyltetrahydrofuran-3-yl)methanol, the compound's broader family, including methanol, plays a crucial role in the chemical industry. Methanol is a building block for more complex chemical structures and serves as a clean-burning fuel. It's also involved in the production of various compounds and has applications in energy storage and conversion, highlighting the significance of research in this area (Dalena et al., 2018; Dalena et al., 2018).
5. Direct Catalytic Conversion Studies
Investigations have been conducted on the direct catalytic conversion of methanol to hydrocarbons, involving compounds from the same family as (5,5-Dimethyltetrahydrofuran-3-yl)methanol. These studies contribute to understanding catalytic mechanisms and the potential for developing efficient processes for converting methanol and related compounds into valuable hydrocarbons (Song et al., 2002; Derouane et al., 1978).
安全和危害
Specific safety and hazard information for “(5,5-Dimethyltetrahydrofuran-3-yl)methanol” is not available in the search results. It’s always important to handle chemical compounds with care and to refer to the relevant safety data sheets.
未来方向
The future directions for the use and study of “(5,5-Dimethyltetrahydrofuran-3-yl)methanol” are not clear from the search results. It’s possible that this compound could have applications in various chemical processes or syntheses.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.
属性
IUPAC Name |
(5,5-dimethyloxolan-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(2)3-6(4-8)5-9-7/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVRALIOWLIHEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401278608 | |
| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,5-Dimethyltetrahydrofuran-3-yl)methanol | |
CAS RN |
22600-85-7 | |
| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22600-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-5,5-dimethyl-3-furanmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401278608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

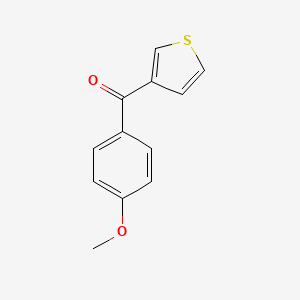
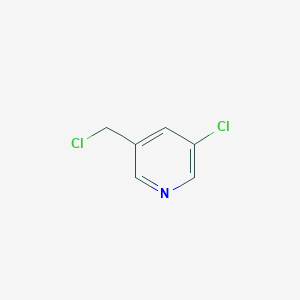

![2-[(3-Methoxyphenyl)sulfanyl]-1-phenylethan-1-one](/img/structure/B1315885.png)
![Methyl 3,6,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1315889.png)
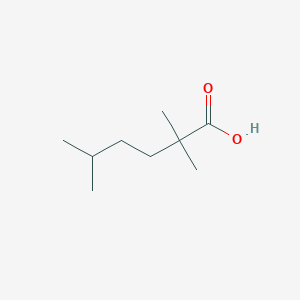

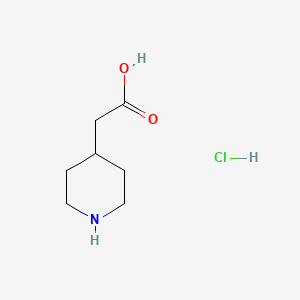

![[4-(Diethylamino)phenyl]acetic acid](/img/structure/B1315902.png)

